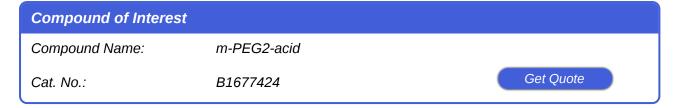


fundamental principles of PEGylation with m-PEG2-acid

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An In-depth Technical Guide to the Fundamental Principles of PEGylation with m-PEG2-acid

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This bioconjugation technique is a cornerstone in pharmaceutical development, employed to enhance the therapeutic properties of molecules.[3] The primary advantages of PEGylation include improved drug solubility, increased stability against proteolytic degradation, reduced immunogenicity and antigenicity, and an extended circulatory half-life due to reduced renal clearance.[1][3][4] By increasing the hydrodynamic size of the molecule, PEGylation effectively "masks" the therapeutic agent from the host's immune system and slows its filtration by the kidneys.[2][4]

This guide focuses on a specific, short-chain PEGylating agent: **m-PEG2-acid**. Its defined structure and hydrophilic nature make it a valuable tool, particularly as a linker in more complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Principles of m-PEG2-acid

m-PEG2-acid, systematically named 3-(2-methoxyethoxy)propanoic acid, is a heterobifunctional PEG linker.[5] Its structure consists of a methoxy group (-OCH3) at one terminus, a short two-unit ethylene glycol spacer, and a terminal carboxylic acid (-COOH) group. Each component serves a distinct purpose:



- Methoxy Group: This terminal group caps one end of the PEG chain, rendering it inert and preventing undesirable cross-linking during conjugation reactions.
- PEG Spacer: The hydrophilic polyethylene glycol chain increases the aqueous solubility of the conjugate.[5][6][7]
- Carboxylic Acid: This terminal functional group is the reactive handle for covalently linking the PEG moiety to target molecules, typically via primary amine groups.[5][7]

Data Presentation: Physicochemical Properties

The key properties of **m-PEG2-acid** are summarized below.

Property	Value	Reference
CAS Number	149577-05-9	[8]
Molecular Formula	C6H12O4	[8]
Molecular Weight	148.16 g/mol	[6][8]
PEG Spacer Atoms	8	[8]
Appearance	Solid or liquid	N/A
Solubility	Soluble in water and common organic solvents	N/A

Mechanism of Amide Bond Formation

The fundamental reaction involving **m-PEG2-acid** is the formation of a stable amide bond with a primary amine (-NH2), which is commonly found on the side chains of lysine residues or at the N-terminus of proteins.[1] The carboxylic acid of **m-PEG2-acid** is not sufficiently reactive on its own and must first be activated to facilitate this reaction.

This activation is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS).[5][7][9] EDC activates the carboxyl group, making it susceptible to nucleophilic attack.

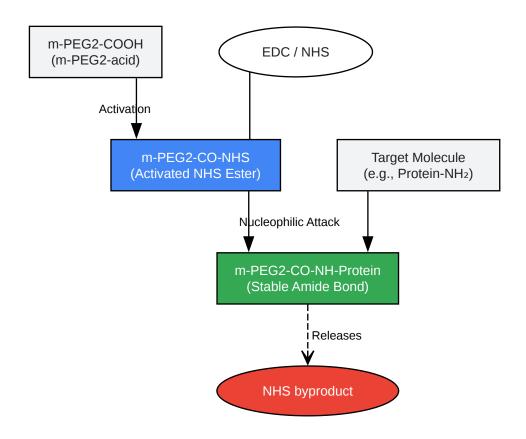




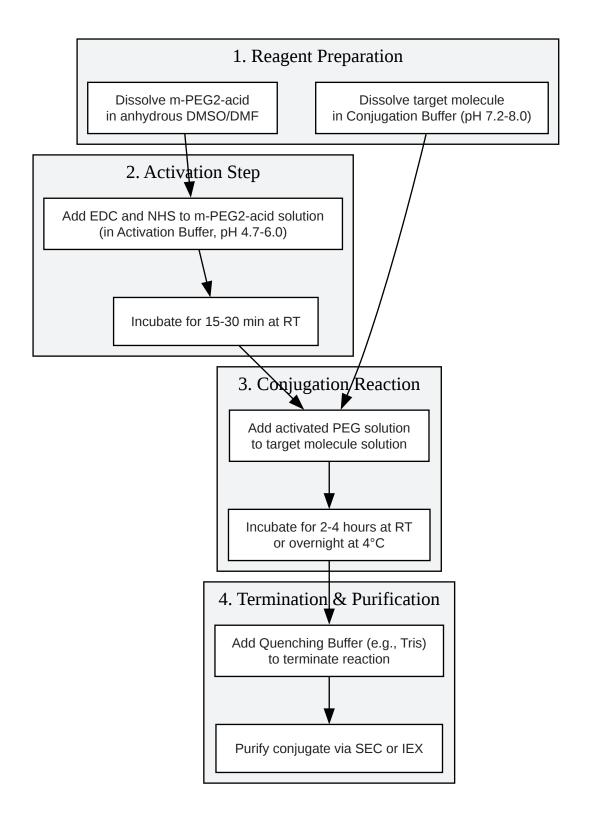


The addition of NHS forms a more stable NHS-ester intermediate, which then reacts efficiently with the primary amine to form the final amide linkage, releasing NHS as a byproduct.[10]

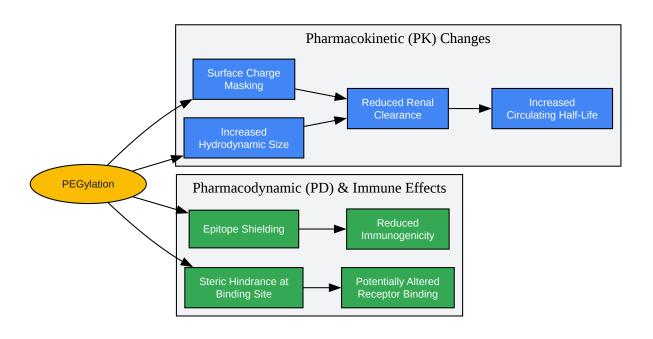












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